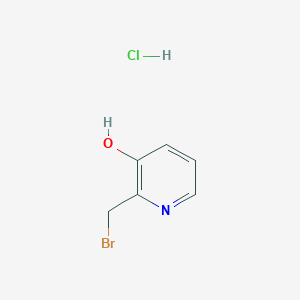
4-Bromo-1,2,2,6,6-pentamethylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1,2,2,6,6-pentamethylpiperidine is an organic compound with the chemical formula C10H20BrN and a molecular weight of 234.18 g/mol . It is a solid with a colorless crystalline appearance and is stable at room temperature . This compound is not easily soluble in water but can dissolve in most organic solvents . It is used as a catalyst, intermediate, and starting material in various synthetic processes .
Métodos De Preparación
4-Bromo-1,2,2,6,6-pentamethylpiperidine can be synthesized through multiple methods. One common method involves reacting 1,2,2,6,6-pentamethylpiperidine with copper(I) bromide . Other methods include the oxidation of copper(I) bromide, chlorination of bromobutane, and cyclization of piperidine . These methods typically require controlled reaction conditions to ensure the desired product is obtained with high purity and yield .
Análisis De Reacciones Químicas
4-Bromo-1,2,2,6,6-pentamethylpiperidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Cyclization: It can undergo cyclization reactions to form more complex ring structures.
Common reagents used in these reactions include copper(I) bromide, oxidizing agents, and reducing agents . The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Bromo-1,2,2,6,6-pentamethylpiperidine has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst and intermediate in organic synthesis and natural product synthesis.
Biology: The compound is used in the synthesis of peptides and other biologically active molecules.
Medicine: It serves as a starting material for the synthesis of pharmaceutical compounds.
Industry: It is employed in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Bromo-1,2,2,6,6-pentamethylpiperidine involves its interaction with specific molecular targets and pathways. As a sterically hindered cyclic amine, it can act as a weak base and participate in various chemical reactions . The exact molecular targets and pathways depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
4-Bromo-1,2,2,6,6-pentamethylpiperidine can be compared with other similar compounds such as:
1,2,2,6,6-Pentamethylpiperidine: A similar compound without the bromine atom, used as a ganglion-blocking agent.
1,2,2,6,6-Pentamethyl-4-piperidinol: A hydroxylated derivative used in various synthetic applications.
The uniqueness of this compound lies in its bromine substitution, which imparts distinct reactivity and applications compared to its analogs .
Propiedades
Número CAS |
63867-64-1 |
|---|---|
Fórmula molecular |
C10H20BrN |
Peso molecular |
234.18 g/mol |
Nombre IUPAC |
4-bromo-1,2,2,6,6-pentamethylpiperidine |
InChI |
InChI=1S/C10H20BrN/c1-9(2)6-8(11)7-10(3,4)12(9)5/h8H,6-7H2,1-5H3 |
Clave InChI |
ASLNITXQJFGECM-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CC(N1C)(C)C)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2,4-Dimethyl-phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13946219.png)







![7H-[1,3]Thiazolo[5,4-f][1,4]benzothiazine](/img/structure/B13946275.png)



![2-Cyclopropyl-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13946300.png)

